molecular formula C11H7BrF3NO2 B1417386 Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate CAS No. 1805578-36-2

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate

Cat. No.: B1417386
CAS No.: 1805578-36-2
M. Wt: 322.08 g/mol
InChI Key: XCUFAUFJGUJYBF-UHFFFAOYSA-N
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Description

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate is an organic compound with significant interest in various fields of chemistry and industry. This compound is characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a phenyl ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of a suitable phenylacetate precursor, followed by the introduction of cyano and trifluoromethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Catalysts and advanced purification techniques, including crystallization and chromatography, are employed to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The phenyl ring can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution with an amine can yield an amide derivative, while reduction of the cyano group results in an amine.

Scientific Research Applications

Chemistry

In chemistry, Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate serves as a valuable intermediate for the synthesis of more complex molecules. Its functional groups allow for diverse modifications, making it useful in the development of pharmaceuticals and agrochemicals.

Biology and Medicine

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, enhances the metabolic stability and bioavailability of these derivatives, making them promising candidates for drug development.

Industry

Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism by which Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate exerts its effects depends on its specific application. In drug development, for instance, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group can enhance binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-bromo-2-cyano-4-(trifluoromethyl)phenylacetate
  • Methyl 3-bromo-2-cyano-5-(difluoromethyl)phenylacetate
  • Methyl 3-bromo-2-cyano-5-(trifluoromethyl)benzoate

Uniqueness

Methyl 3-bromo-2-cyano-5-(trifluoromethyl)phenylacetate is unique due to the specific positioning of its functional groups, which confer distinct reactivity and properties. The trifluoromethyl group, in particular, imparts high lipophilicity and metabolic stability, distinguishing it from similar compounds with different substituents.

This compound’s versatility and unique chemical properties make it a valuable asset in various scientific and industrial applications.

Properties

IUPAC Name

methyl 2-[3-bromo-2-cyano-5-(trifluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrF3NO2/c1-18-10(17)3-6-2-7(11(13,14)15)4-9(12)8(6)5-16/h2,4H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUFAUFJGUJYBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C(=CC(=C1)C(F)(F)F)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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